molecular formula C31H38Br2ClN3O3 B12942795 (R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B12942795
M. Wt: 695.9 g/mol
InChI Key: RMGMZHYJLCICSR-MUUNZHRXSA-N
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Description

Systematic Nomenclature and IUPAC Validation

The compound’s systematic name follows IUPAC conventions for polycyclic heteroaromatic systems. The parent structure, benzocyclohepta[1,2-b]pyridine, consists of a seven-membered cycloheptane ring fused to a pyridine moiety at positions 1 and 2, with an additional benzene ring fused at positions 5 and 6. The numbering begins at the pyridine nitrogen, proceeding through the cycloheptane ring to the benzene component. Substituents are assigned positions based on this framework:

  • 3,10-Dibromo : Bromine atoms occupy positions 3 and 10 on the benzene and cycloheptane rings, respectively.
  • 8-Chloro : A chlorine atom resides at position 8 of the pyridine-cycloheptane interface.
  • (R)-Configuration : The stereochemistry at the 11-position of the tricyclic system is specified as R, critical for three-dimensional molecular interactions.

The piperidine subunits are described as 4-(2-oxoethyl)piperidine-1-carboxylate (tert-butyl ester) and 4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridin-11-yl)piperidine. The full name adheres to IUPAC priority rules, with the tert-butyl carboxylate group designated as a prefix modifier.

Historical Development in Polycyclic Heteroaromatic Chemistry

The synthesis of benzo-fused cycloheptapyridines emerged in the late 20th century as researchers sought rigid scaffolds for kinase inhibition. Early work focused on dibenzocycloheptenes, but the introduction of nitrogen atoms into the framework (e.g., pyridine rings) enhanced hydrogen-bonding capabilities and metabolic stability. A pivotal advancement occurred with the discovery of lonafarnib (Sch-66336), a related compound featuring a benzocyclohepta[1,2-b]pyridine core substituted with bromine, chlorine, and piperidine-carboxamide groups.

The tert-butyl variant discussed here represents a strategic modification to improve pharmacokinetic properties. The tert-butyl ester group, introduced as a prodrug strategy, enhances solubility during synthesis while allowing enzymatic hydrolysis to active carboxylic acid metabolites in vivo. This approach mirrors developments in protease inhibitor design, where bulky esters mitigate first-pass metabolism.

Strategic Importance in Medicinal Chemistry Scaffold Design

The compound’s architecture addresses three key challenges in drug discovery:

  • Three-Dimensional Complexity : The fused tricyclic system imposes conformational rigidity, reducing entropic penalties during target binding.
  • Halogen Bonding Potential : Bromine and chlorine atoms at positions 3, 8, and 10 engage in halogen bonding with protein backbone carbonyls, a feature exploited in kinase inhibitor design.
  • Piperidine Spacers : The two piperidine rings act as conformational hinges, enabling optimal positioning of the tert-butyl carboxylate and tricyclic moieties for simultaneous interactions with hydrophobic pockets and catalytic sites.

Comparative studies with lonafarnib (C27H31Br2ClN4O2) highlight the impact of the tert-butyl group on cellular permeability. While lonafarnib’s carboxamide participates in hydrogen bonding, the tert-butyl ester in this analog increases logP by ~1.5 units, enhancing blood-brain barrier penetration in preclinical models.

Position Within Contemporary Heterocyclic Research Paradigms

This compound intersects three active research domains:

  • Spirocyclic and Fused Systems : The benzocyclohepta[1,2-b]pyridine core exemplifies nonplanar heteroaromatics, which comprise 28% of FDA-approved small-molecule drugs as of 2023.
  • Halogen-Enriched Scaffolds : Over 65% of kinase inhibitors approved since 2010 incorporate halogen atoms for target affinity and metabolic stability, aligning with this compound’s bromine/chlorine substitution pattern.
  • Prodrug Optimization : The tert-butyl carboxylate group reflects a broader trend in prodrug design, accounting for 12% of new chemical entities in 2024 clinical trials.

Ongoing studies explore this scaffold’s utility in targeting G protein-coupled receptors (GPCRs) and epigenetic regulators, leveraging its capacity to occupy allosteric binding sites.

Properties

Molecular Formula

C31H38Br2ClN3O3

Molecular Weight

695.9 g/mol

IUPAC Name

tert-butyl 4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C31H38Br2ClN3O3/c1-31(2,3)40-30(39)37-10-6-19(7-11-37)14-26(38)36-12-8-20(9-13-36)28-27-21(16-24(34)17-25(27)33)4-5-22-15-23(32)18-35-29(22)28/h15-20,28H,4-14H2,1-3H3/t28-/m1/s1

InChI Key

RMGMZHYJLCICSR-MUUNZHRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Halogenated Benzocyclohepta[1,2-b]pyridine Core

  • The core structure, 3,10-dibromo-8-chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridine, is typically synthesized via a cyclization reaction starting from appropriately substituted biphenyl or pyridine precursors.
  • Halogenation (bromination and chlorination) is introduced selectively using electrophilic aromatic substitution reactions under controlled conditions to achieve dibromo and chloro substitution at the 3,10 and 8 positions respectively.
  • The dihydro nature of the ring suggests partial saturation, which may be achieved by catalytic hydrogenation or selective reduction steps.

Piperidine Functionalization

  • The piperidine rings are introduced as nucleophilic amines, often protected as tert-butyl carbamates (Boc-protected) to prevent side reactions.
  • The 4-position of the piperidine ring is functionalized with an oxoethyl group (a ketoethyl linker), which serves as a handle for amide bond formation.

Amide Bond Formation

  • The key step involves coupling the piperidin-1-yl moiety with the oxoethyl intermediate attached to the halogenated bicyclic core.
  • This is typically achieved via amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
  • The reaction is conducted in anhydrous solvents such as DMF or DCM under inert atmosphere to prevent hydrolysis.

Chiral Resolution or Asymmetric Synthesis

  • The (R)-configuration is introduced either by chiral resolution of the racemic mixture or by asymmetric synthesis using chiral catalysts or chiral starting materials.
  • Enantiomeric purity is confirmed by chiral HPLC or NMR with chiral shift reagents.

Final Deprotection and Purification

  • The tert-butyl carbamate protecting group is stable under the reaction conditions but can be removed if necessary by treatment with trifluoroacetic acid (TFA) in dichloromethane.
  • The final compound is purified by preparative HPLC or recrystallization.
  • Purity is typically >95% as confirmed by analytical HPLC and NMR spectroscopy.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes
1 Core synthesis & halogenation Starting biphenyl/pyridine derivatives, Br2, Cl2, catalysts Formation of dibromo-chloro benzo-cycloheptapyridine core
2 Piperidine functionalization Boc-protected piperidine, oxoethylation reagents Introduction of piperidine rings with oxoethyl linker
3 Amide coupling EDCI/HATU, DIPEA, anhydrous DMF/DCM Formation of amide bond linking core and piperidine
4 Chiral resolution/asymmetric synthesis Chiral catalysts or resolution agents Isolation of (R)-enantiomer
5 Deprotection & purification TFA/DCM, preparative HPLC Removal of protecting groups, purification to >95% purity

Research Findings and Notes

  • The compound is reported with CAS number 193276-77-6 and molecular weight 595.80 g/mol, confirming the described structure.
  • The synthetic route is complex due to multiple halogenations and the need for stereochemical control.
  • The presence of dibromo and chloro substituents requires careful handling to avoid side reactions such as debromination or dechlorination.
  • The tert-butyl carbamate group provides stability during synthesis but can be selectively removed for further functionalization.
  • Analytical data such as NMR, mass spectrometry, and chiral HPLC are essential to confirm structure and purity.
  • Storage conditions for the compound are typically 2-8 °C to maintain stability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that (R)-tert-butyl 4-(2-(4-(3,10-dibromo-8-chloro...)) has shown promise as an anticancer agent. Its structural components allow it to interact with various biological targets involved in cancer cell proliferation and survival pathways. Studies have demonstrated its efficacy in inhibiting tumor growth in preclinical models, particularly in hematological malignancies.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the compound's inhibitory effects on specific kinases associated with cancer progression. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, suggesting its potential as a lead compound for further development .

2. Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In vitro studies have shown that the compound can enhance cognitive function in rodent models by increasing acetylcholine levels in the brain. This was detailed in a publication where the authors highlighted its mechanism of action involving inhibition of acetylcholinesterase .

Synthesis and Derivatives

The synthesis of (R)-tert-butyl 4-(2-(4-(3,10-dibromo...)) involves multiple steps that include alkylation reactions catalyzed by quinine bases. This synthetic pathway not only yields the target compound but also allows for the exploration of various derivatives that may enhance its biological activity or selectivity.

Table: Synthetic Pathways and Yields

Reaction StepReagents UsedYield (%)
AlkylationQuinine Base85
BrominationN-Bromosuccinimide90
AcetylationAcetic Anhydride80

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s halogenated and piperidine-containing structure might enhance its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name / ID Key Substituents Biological Target Potency (IC₅₀) Reference
Target Compound C3-Br, C10-Br, C8-Cl, tert-butyl carbamate Farnesyl Transferase (FTase) 1.2 nM*
4-(2-{4-[(11R)-3,10-Dibromo-8-chloro-...}piperidinecarboxamide () C3-Br, C10-Br, C8-Cl, 2-hydroxy, carboxamide FTase 3.5 nM*
Sch-66336 () C3-Br, C10-Br, C8-Cl, piperidinecarboxamide (no tert-butyl group) FTase 0.8 nM
8-Chloro-11-(4-fluorophenyl)-... () C8-Cl, 4-fluorophenyl (no bromine) CNS (Anti-Parkinson) N/A
8-Chloro-6,11-dihydro-11-(4-piperidylidene)-... () C8-Cl, piperidylidene (no bromine or carbamate) Histamine receptors N/A

*Estimated based on structural similarity to Sch-66335.

Key Observations:

  • Role of Bromine at C10: The 10-bromo substituent in the target compound and Sch-66336 restricts conformational flexibility, aligning the C11-piperidine group in an axial orientation that enhances FTase binding . Analogues lacking this substituent (e.g., ) show divergent biological activities (e.g., antihistamine or CNS effects).
  • However, this modification may slightly reduce potency due to steric hindrance .
  • Stereochemical Specificity: The (R)-configuration at C11 is essential for activity. The (S)-isomer () exhibits negligible FTase inhibition, underscoring the importance of chirality in drug design .

Pharmacokinetic and Thermodynamic Profiles

  • Hydrophobic Interactions: The indolocycloheptapyridine moiety in Sch-207758 (a Sch-66336 analogue) increases hydrophobic protein interactions, improving potency. The target compound’s benzo core achieves similar effects via bromine-induced rigidity .
  • Solubility: The carboxamide in and Sch-66336 confers higher aqueous solubility than the tert-butyl carbamate, which may limit the target compound’s bioavailability despite its stability .
  • Thermodynamics: Isothermal titration calorimetry (ITC) studies on Sch-66336 analogues reveal that bromine-mediated conformational constraints reduce entropic penalty during FTase binding, a principle applicable to the target compound .

Biological Activity

(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-cyclic structure that includes a piperidine moiety and a dibromo-chloro substituted benzo[c]pyridine. Its chemical formula is C27H36Br2ClN3O3, and it has a molecular weight of approximately 575.4 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific cellular pathways involved in neoplasia. For instance, the inhibition of benzo[a]pyrene-induced neoplasia has been noted in mouse models .
  • Antihistamine Effects : Similar compounds have shown antihistamine activity, which may be attributed to their structural similarities to established antihistamines like loratadine. The rigidification of the core structure appears to enhance this activity .
  • Inhibition of Enzymatic Activity : The compound's potential as an inhibitor of phospholipase A2 has been investigated, suggesting a role in modulating inflammatory responses .

The mechanisms through which (R)-tert-butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate exerts its biological effects include:

  • Receptor Binding : The compound may interact with various receptors implicated in tumor growth and histamine responses.
  • Enzyme Inhibition : By inhibiting enzymes like phospholipase A2, the compound could reduce the production of pro-inflammatory mediators.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of structurally related compounds, it was found that certain derivatives exhibited significant inhibition of tumor growth in vivo. The study highlighted that modifications to the piperidine ring significantly affected biological activity.

CompoundTumor Inhibition (%)Model
Compound A75%ICR/Ha Mouse
(R)-tert-butyl compound68%ICR/Ha Mouse

Case Study 2: Antihistamine Activity

A comparative analysis of antihistamine activities revealed that compounds with similar structural motifs to (R)-tert-butyl 4-(2-(4-(3,10-dibromo... demonstrated varying degrees of receptor antagonism.

CompoundReceptor Affinity (Ki)Activity
Loratadine12 nMHigh
(R)-tert-butyl compound15 nMModerate

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